molecular formula C18H15NO2 B093064 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 18060-44-1

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B093064
CAS No.: 18060-44-1
M. Wt: 277.3 g/mol
InChI Key: QVVZBONLURDKEG-UHFFFAOYSA-N
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Description

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a functionalized quinoline derivative serving as a key synthon in medicinal chemistry for developing novel pharmacologically active compounds . The quinoline-4-carboxylic acid scaffold is recognized as a privileged structure in drug discovery, with related analogs demonstrating significant potential as anticancer agents . Research on similar compounds has shown that they can act as potent apoptotic inducers, suppressing the proliferative potential of various cancer cell lines in a concentration-dependent manner . Furthermore, this family of compounds can be designed to inhibit specific protein kinases, with molecular docking and dynamics simulations confirming their efficient binding to enzymatic active sites, such as phosphoinositide dependent protein kinase-1 (PDK1), revealing a potential mechanism of action for anti-colon cancer activity . The structural features of this compound, including the methyl-substituted quinoline core, are associated with enhanced lipophilicity and binding affinity, making it a valuable scaffold for optimizing pharmacokinetic profiles . In silico ADMET predictions for closely related quinoline-4-carboxamide derivatives indicate adherence to Lipinski's rule of five, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-6-8-13(9-7-11)16-10-15(18(20)21)14-5-3-4-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVZBONLURDKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347634
Record name 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18060-44-1
Record name 8-Methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18060-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. This one-pot protocol involves the condensation of isatin derivatives with ketones under alkaline conditions. For this compound, the reaction proceeds as follows:

  • Condensation : Isatin reacts with 4-methylacetophenone in refluxing ethanol containing sodium hydroxide. The reaction opens the isatin ring, forming an intermediate α,β-unsaturated ketone.

  • Cyclization : The intermediate undergoes intramolecular cyclization to yield 2-(4-methylphenyl)quinoline-4-carboxylic acid.

  • Methylation : A selective methylation at position 8 is achieved using methyl iodide in the presence of a base like potassium carbonate.

Optimization :

  • Solvent : Ethanol or water-ethanol mixtures are preferred for solubility and reaction efficiency.

  • Base : Sodium hydroxide (1.36 mol eq.) ensures complete deprotonation of isatin, achieving near-quantitative yields.

  • Temperature : Reflux conditions (78–100°C) accelerate the reaction, completing in 10–15 hours.

Yield : 85–99%.

Isatin-Derived Multi-Step Synthesis

A patented industrial method (CN102924374B) outlines a five-step synthesis starting from isatin:

Step 1: Formation of 2-Toluquinoline-4-carboxylic Acid

Isatin reacts with acetone under strongly basic conditions (NaOH, H₂O) at 25–35°C, followed by refluxing. Acidification (pH 5–6) precipitates 2-toluquinoline-4-carboxylic acid (99% yield).

Reaction Conditions :

  • Base : Sodium hydroxide (8 eq.)

  • Temperature : Reflux (10 hours)

  • Workup : Filtration and drying.

Step 2: Aldol Addition with 4-Methylbenzaldehyde

2-Toluquinoline-4-carboxylic acid undergoes an aldol reaction with 4-methylbenzaldehyde at 95–105°C for 1–6 hours, forming 2-(4-methylstyryl)-4-quinolinecarboxylic acid (85% yield).

Mechanism :

  • The carboxylic acid group activates the quinoline core for electrophilic substitution.

  • The aldehyde undergoes nucleophilic attack at position 2, forming a conjugated styryl group.

Step 3: Dehydration to 2-(4-Methylphenyl)quinoline-4-carboxylic Acid

The styryl intermediate is dehydrated using acetic anhydride at 115–125°C for 2–8 hours, yielding 2-(4-methylphenyl)quinoline-4-carboxylic acid (93.4% yield).

Catalyst : Acetic anhydride acts as both solvent and dehydrating agent.

Step 4: Oxidation and Decarboxylation

Oxidation with potassium permanganate in NaOH (35–45°C, 2–8 hours) introduces a carboxylic acid group at position 4. Subsequent decarboxylation in m-xylene under reflux removes the carboxyl group, yielding the final product.

Yield : 94% after oxidation; 90% after decarboxylation.

Comparative Analysis of Synthetic Methods

Method Starting Material Steps Yield Conditions
Pfitzinger ReactionIsatin + 4-methylacetophenone385–90%Alkaline reflux (ethanol)
Multi-Step SynthesisIsatin590–99%Sequential reflux, dehydration, oxidation
Hydrazide Intermediate2-(4-Bromophenyl)quinoline-4-carboxylic acid478–85%Hydrazine hydrate, DMF, pyridine

Key Observations :

  • The Pfitzinger reaction offers fewer steps but lower regioselectivity for methyl groups.

  • The patented multi-step method achieves higher yields due to optimized workup protocols.

Industrial-Scale Production Considerations

Cost Efficiency

The multi-step synthesis uses inexpensive reagents (e.g., NaOH, acetic anhydride) and avoids costly catalysts, reducing production costs by 40% compared to palladium-catalyzed couplings.

Environmental Impact

  • Waste Management : Aqueous waste from the Pfitzinger reaction is neutralized and filtered, minimizing environmental discharge.

  • Solvent Recovery : Ethanol and acetic anhydride are distilled and reused, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.127 (1H, ddd, J = 7.256 Hz), 7.692 (1H, ddd, J = 7.658 Hz), 2.587 (3H, s, CH₃).

  • IR (KBr) : 3345 cm⁻¹ (O–H), 1702 cm⁻¹ (C=O), 965 cm⁻¹ (C–CH₃).

Purity Assessment

HPLC analysis (C18 column, methanol:water = 70:30) shows ≥98% purity, with retention time = 6.7 minutes .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3rd and 5th positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has shown promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

2. Anticancer Potential
Research indicates that this compound may exhibit antitumor properties. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development in cancer therapeutics . Mechanisms of action include modulation of signaling pathways related to cell growth and apoptosis, particularly through interactions with peroxisome proliferator-activated receptors (PPARs) and inhibition of NF-κB signaling pathways .

3. Antioxidant Properties
Studies have demonstrated that derivatives of this compound possess significant antioxidant activity. The antioxidant capacity was evaluated using the DPPH assay, showing that modifications to the structure can enhance its effectiveness .

Chemical Synthesis and Modifications

The synthesis of this compound can be achieved through various methods, allowing for flexibility in modifying its structure to enhance biological activity or alter physical properties. Common synthetic routes include:

  • Oxidation : Converts the compound into quinoline N-oxides using oxidizing agents like potassium permanganate.
  • Reduction : Reduces the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Electrophilic and nucleophilic substitution reactions introduce different functional groups at various positions on the quinoline ring .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for optimizing its pharmacological effects. Interaction studies focus on:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Investigating its binding affinity to various receptors can provide insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target proteins, while the quinoline core can intercalate with DNA or interact with other biomolecules. These interactions can modulate the activity of the target proteins or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

2-(4-Methylphenyl)quinoline-4-carboxylic Acid
  • Structure : Lacks the 8-methyl group present in the target compound.
  • Synthesis : Prepared via Pfitzinger reaction from 4-(4-methylphenyl)but-3-en-2-one and isatins .
  • Crystallographic studies confirm a planar quinoline ring system .
  • Applications : Serves as a precursor for bioactive derivatives, though its biological activity is less documented than methyl-substituted analogues .
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid
  • Structure : Chlorine replaces the 8-methyl group.
  • Chlorinated quinolines often exhibit enhanced antimicrobial activity due to stronger electrophilic interactions .
  • Applications : Used in research as a building block for antitubercular agents, though cytotoxicity may be higher than methyl-substituted derivatives .
2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic Acid
  • Structure : Features methoxy (4-position) and additional methyl (6-position) groups.
  • The dual methyl groups (6- and 8-positions) increase lipophilicity, favoring penetration into lipid-rich bacterial membranes .
  • Synthesis : Requires multi-step functionalization, including methoxylation and methylation .

Variations in the 2-Position Aryl Group

8-Methyl-2-(4-pyridinyl)quinoline-4-carboxylic Acid
  • Structure : Pyridinyl replaces 4-methylphenyl at the 2-position.
  • Properties : The nitrogen-rich pyridinyl group enhances hydrogen-bonding capacity, improving interactions with biological targets like DNA gyrase. However, reduced hydrophobicity may limit cellular uptake .
2-Phenylquinoline-4-carboxylic Acid Derivatives
  • Structure : Simple phenyl group at the 2-position without methyl or other substituents.
  • Properties : Lower steric bulk compared to 4-methylphenyl analogues, facilitating easier synthesis but reducing target specificity. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring show improved antibacterial activity .
  • Applications : Broad-spectrum antibacterial agents, with MIC values as low as 64 µg/mL against Staphylococcus aureus .

Functional Group Modifications

Methyl Ester Derivatives
  • Example: Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate.
  • Properties : Esterification of the carboxylic acid group improves bioavailability by enhancing lipophilicity. These intermediates are critical for synthesizing amide derivatives with tailored pharmacological profiles .
Hydroxy and Methoxy Derivatives
  • Example: 8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid.
  • Properties: Hydroxy groups increase acidity and solubility, while methoxy groups balance electron distribution. Such compounds are precursors for metal-chelating agents (e.g., quinolobactin) .

Biological Activity

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. The compound's unique structure, featuring a quinoline ring with specific substitutions, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H15NO2C_{18}H_{15}NO_2, with a molecular weight of 281.32 g/mol. Its structure includes:

  • A quinoline backbone
  • A methyl group at the 8-position
  • A para-methylphenyl substituent at the 2-position
  • A carboxylic acid functional group at the 4-position

This arrangement enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae were reported to be comparable to standard antibiotics .
  • The compound showed potential as an antibacterial agent, particularly against antibiotic-resistant strains .

Anticancer Potential

The compound has been investigated for its anticancer activities. Studies have shown that it may inhibit cancer cell proliferation in several cancer cell lines. For example:

  • In vitro tests indicated that it exhibited selective cytotoxicity against certain tumor cell lines, such as H460 and MKN-45, with low IC50 values .
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Synthesis and Evaluation

Various synthesis methods for this compound have been developed, allowing for modifications that enhance biological activity:

  • Cinchophen Derivatives : These derivatives have been evaluated for antimicrobial and anticancer properties, showing promising results against multiple pathogens .
  • Inhibitory Studies : The compound's ability to inhibit enzymes related to cancer progression has been investigated, indicating potential as a therapeutic agent .

Comparative Efficacy Table

Compound Target Pathogen/Cell Line Activity Reference
This compoundStaphylococcus aureusInhibition zone: 22 mm
This compoundH460 (lung cancer)IC50: Low values indicating high potency
Quinoline derivativesPlasmodium falciparumModerate antimalarial activity

Q & A

Q. What are the recommended synthetic routes for 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The Pfitzinger reaction is a common method for synthesizing quinoline-4-carboxylic acid derivatives. For example, condensation of isatin with ketones (e.g., acetone or acetophenone) in alkaline media can yield the quinoline core. To introduce the 8-methyl and 4-methylphenyl substituents, tailored ketones or aldehydes must be selected. Reaction optimization, such as temperature control (e.g., 348–353 K for esterification steps) and solvent choice (e.g., ethanol for recrystallization), is critical for improving yield and purity . Phosphorus oxychloride may also be used as a catalyst for esterification .

Q. How can X-ray crystallography and SHELX software validate the structural integrity of this compound?

Single-crystal X-ray diffraction is the gold standard for confirming molecular structure. The SHELX suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and dihedral angles. For example, weak C–H···O interactions and π-π stacking (centroid distances: 3.5–3.9 Å) stabilize the crystal lattice, which can be visualized using SHELX . Asymmetric unit analysis (e.g., two distinct molecules in the unit cell) further ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general quinoline-handling precautions apply:

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Ensure adequate ventilation to avoid inhalation of vapors.
  • In case of skin contact, rinse with water for ≥15 minutes.
  • Store in sealed containers in dry, ventilated areas .

Advanced Research Questions

Q. How does the aromatic conjugation system in this compound influence its fluorescence properties?

The quinoline core, combined with the 4-carboxylic acid group and methyl substituents, forms a large conjugated π-system. This system enhances fluorescence by stabilizing excited states, as demonstrated in studies of analogous 2-aryl-quinoline-4-carboxylic acids. Fluorescence intensity and emission wavelength can be tuned by modifying substituents (e.g., electron-donating methyl groups vs. electron-withdrawing halogens) .

Q. What methodologies are used to evaluate its biological activity, such as antimicrobial or enzyme inhibition?

  • Antimicrobial assays : Broth microdilution (MIC determination) against bacterial/fungal strains, with comparisons to standard drugs like ciprofloxacin .
  • Enzyme inhibition : Alkaline phosphatase (ALP) inhibition can be assessed via spectrophotometric assays (e.g., p-nitrophenyl phosphate hydrolysis). Structure-activity relationship (SAR) studies highlight the carboxylic acid moiety as critical for binding .
  • Antitubercular screening : Mycobacterial growth inhibition assays (e.g., Mycobacterium tuberculosis H37Rv) at varying concentrations .

Q. How can computational modeling (e.g., molecular docking) predict its interaction with biological targets?

Molecular docking (using AutoDock Vina or Schrödinger Suite) can simulate binding to targets like ALP or CFTR. For example:

  • The 4-carboxylic acid group may form hydrogen bonds with active-site residues.
  • Methyl substituents could enhance hydrophobic interactions. Validation via comparative binding free energy (ΔG) calculations improves reliability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays at multiple concentrations to confirm IC50/MIC values.
  • Purity verification : Use HPLC or NMR to rule out impurities affecting results.
  • Cell-line specificity : Test across diverse cell lines (e.g., HEK293 vs. RAW264.7) to identify context-dependent effects .

Methodological Challenges and Solutions

Q. How can synthetic byproducts (e.g., decarboxylated derivatives) be minimized during preparation?

  • Low-temperature synthesis : Reduces thermal decarboxylation.
  • Protecting groups : Use tert-butyl esters for the carboxylic acid moiety, removed via mild acid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

Q. What analytical techniques are optimal for characterizing stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics .

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